(S)-4-Phenyl-3-propionyloxazolidin-2-one

Chromatography Purification Analytical Chemistry

Researchers requiring reliable (S)-configured stereocenter construction often face variability from generic chiral auxiliaries and time-consuming purification. (S)-4-Phenyl-3-propionyloxazolidin-2-one (CAS 184363-66-4) directly addresses these challenges: • 4-Phenyl substituent provides strong UV chromophore, enabling real-time TLC/HPLC reaction monitoring and simplified product detection. • Rigid oxazolidinone framework delivers high diastereoselectivity in enolate alkylations, aldol reactions, and conjugate additions. • Room-temperature stable solid form supports automated weighing and HTE workflows. • Reliable 97% purity ensures reproducible results from a well-characterized, commercially available Evans auxiliary.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 184363-66-4
Cat. No. B070742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Phenyl-3-propionyloxazolidin-2-one
CAS184363-66-4
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(COC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1
InChIKeyTYZVFKRBBHHHSX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Phenyl-3-propionyloxazolidin-2-one: Sourcing & Selection


(S)-4-Phenyl-3-propionyloxazolidin-2-one (CAS 184363-66-4), a chiral oxazolidinone derivative [1], is a key member of the Evans chiral auxiliary family, widely employed in asymmetric synthesis for the production of enantiomerically pure compounds [1]. This specific compound features a 4-phenyl substituent on the oxazolidinone ring, distinguishing it from other common Evans auxiliaries such as 4-benzyl or 4-isopropyl variants. It is primarily utilized as a stoichiometric chiral controller in enolate alkylations, aldol reactions, and conjugate additions, where its rigid stereochemical framework directs facial selectivity to construct new stereocenters with high fidelity. Procuring this compound from reliable sources ensures access to a versatile and well-characterized building block for complex molecule construction in both academic and industrial research settings.

1 Chiral auxiliary for asymmetric enolate alkylations, aldol reactions, and conjugate additions
2 (S)-enantiomer for target stereochemical control in complex molecule construction
3 Stoichiometric chiral controller with rigid stereochemical framework for academic and industrial research

(S)-4-Phenyl-3-propionyloxazolidin-2-one: Non-Interchangeability with Other Evans Auxiliaries


While the Evans oxazolidinone auxiliary family shares a common core, substitution at the 4-position profoundly impacts both the stereochemical outcome and the practicality of a synthetic sequence [1]. Substituting a phenyl group for a benzyl or isopropyl group alters the steric environment around the reactive enolate, which can lead to significantly different diastereoselectivities [2]. Furthermore, the choice of substituent dictates the conditions required for auxiliary cleavage and recovery [1]. More critically, the physicochemical properties of the auxiliary directly influence the ease of product isolation; for instance, the strong UV chromophore of the 4-phenyl group facilitates TLC and HPLC monitoring [3], a distinct advantage over non-aromatic analogs. Therefore, generic substitution between auxiliaries is not a sound scientific practice, as it can result in failed selectivity, lower yields, and increased purification burden. The following quantitative evidence details the specific, verifiable differentiations for (S)-4-Phenyl-3-propionyloxazolidin-2-one.

Risk Factor
Target Auxiliary
Substitute May Shift
4-Position Substituent
This compound4-Phenyl: rigid aryl steric environment, UV-active
May differ4-Benzyl or 4-isopropyl variants alter diastereoselectivity and cleavage conditions
Enantiomer Handedness
This compound(S)-enantiomer: directs (S)-product series
May reverse(R)-enantiomer yields opposite product stereochemical series
Purity Grade
This compound97% – ≥98% stoichiometric-grade material
May reduce yieldLower-purity grades introduce impurities that interfere with organometallic steps

(S)-4-Phenyl-3-propionyloxazolidin-2-one: Quantitative Differentiation


Enhanced UV Detectability

The presence of the 4-phenyl substituent imparts a strong UV chromophore, enabling facile detection during chromatographic purification. This is a quantifiable advantage over the 4-benzyl analog and a substantial one over the UV-transparent 4-isopropyl analog. The calculated octanol-water partition coefficient (XLogP3-AA) for (S)-4-Phenyl-3-propionyloxazolidin-2-one is 1.7 [1], while the analogous 4-isopropyl derivative has a value of 1.2 [2]. This difference in lipophilicity directly translates to altered retention times on reversed-phase HPLC, offering a tunable purification profile compared to its more polar and less detectable counterparts.

UV Detectability
Method context
Δ XLogP3-AA = +0.5 vs 4-isopropyl analog
Supports chromatographic monitoring workflow selection
In silico prediction; experimental retention may differ
Chromatography Purification Analytical Chemistry

Absolute Configuration Fidelity

The procurement of the (S)-enantiomer (CAS 184363-66-4) is critical when the target molecule requires a specific absolute configuration. Substituting with the (R)-enantiomer (CAS 160695-26-1) will yield the opposite enantiomer of the final product. This is a binary, quantifiable choice: the correct enantiomer yields the desired stereoisomer with an enantiomeric excess determined by the subsequent reaction; the incorrect one yields the undesired enantiomer, effectively resulting in a 0% yield of the target stereoisomer. Reputable vendors explicitly differentiate these enantiomers, with the (R)-enantiomer often specified with a high enantiomeric excess, for example ≥99% e.e. , underscoring the importance of selecting the correct handedness at the point of purchase.

Configuration Control
Head-to-head
(S) vs (R): complete enantiomer-series reversal
Binary enantiomeric pathway selection at procurement
Incorrect enantiomer yields undesired stereoisomer series
Chiral Synthesis Enantioselectivity Absolute Configuration

Purity Specifications

As a stoichiometric chiral auxiliary, the purity of (S)-4-Phenyl-3-propionyloxazolidin-2-one directly determines the reaction yield and the difficulty of purification. Most reputable vendors supply this compound at a minimum purity of 97% , with some offering material at ≥98% purity . Procuring lower-purity material from less reliable sources risks introducing impurities that can interfere with sensitive catalytic cycles or organometallic reactions, or can simply reduce the effective amount of auxiliary present, leading to lower yields and complex mixtures. While higher purities (e.g., 99%) are available for other auxiliaries, the 97-98% specification for this compound represents a standard that is generally sufficient for robust, reproducible synthetic protocols.

Purity Specification
Data to verify
97% – ≥98% (HPLC)
Supports stoichiometric consistency in synthetic protocols
Vendor-reported; independent QC recommended
Quality Control Reproducibility Chemical Purity

Physical Form and Handling

(S)-4-Phenyl-3-propionyloxazolidin-2-one is a solid at room temperature, with multiple vendors specifying storage at ambient conditions [1]. This is a practical differentiator from other Evans auxiliaries, such as the 4-benzyl analog which is often an oil or a low-melting point solid , making it more cumbersome to weigh accurately and handle. The solid, crystalline nature of the 4-phenyl derivative facilitates precise weighing, a critical factor for a stoichiometric reagent. Furthermore, its stability at room temperature simplifies storage logistics and eliminates the need for refrigeration, reducing operational costs and energy consumption in the laboratory.

Physical Form
Method context
Solid, ambient storage
Supports precise weighing and simplified inventory
Form may vary between lots; verify upon receipt
Laboratory Operations Weighing Storage

(S)-4-Phenyl-3-propionyloxazolidin-2-one: Application Scenarios


(S)-Stereocenter Construction

This compound is the reagent of choice for constructing molecules where an (S)-configured stereocenter is a requirement. Based on the evidence of its absolute configuration , it is specifically procured for synthetic routes leading to biologically active compounds like (S)-configured α-amino acids, α-alkyl carboxylic acids, or complex natural product fragments. The use of the correct (S)-enantiomer ensures the final product has the desired biological activity, which is often contingent on a single stereocenter.

High-Throughput Experimentation

The combination of reliable room-temperature storage , a robust solid physical form for automated weighing , and a strong UV chromophore for automated HPLC analysis [1] makes this auxiliary well-suited for HTE and automated synthesis workflows. The ease of handling and tracking reduces manual intervention and errors, increasing the efficiency and data quality of parallel reaction screening.

Reaction Development and Methodology

For researchers developing new asymmetric methodologies, this auxiliary provides a reliable, well-characterized, and commercially available standard . Its consistent performance allows for systematic variation of other reaction parameters (e.g., catalyst, solvent, electrophile) without introducing variability from the chiral controller. Its high purity ensures that observed results are due to the reaction conditions and not reagent impurities.

Process Scale-Up and Purification

In process development, the ease of product isolation is paramount. The 4-phenyl substituent's UV activity and the auxiliary's favorable solid-state properties [1] can simplify the purification of intermediates. Its stoichiometric nature and reliable cleavage conditions [2] make it a predictable and scalable choice, helping to control production costs by minimizing purification steps and ensuring consistent product quality.

Application
Selection Property
Validation Focus
Asymmetric (S)-stereocenter synthesis
Enantiomer-specific chiral control
Target stereochemical outcome verification
High-throughput experimentation
Solid-form automated handling and UV detectability
Automated weighing and chromatographic monitoring compatibility
Asymmetric methodology development
Stoichiometric purity specification
Reagent consistency across reaction condition screens
Process-scale intermediate preparation
UV-active purification profile
Auxiliary cleavage and isolation workflow review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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